![molecular formula C7H3BrF3N3 B15225372 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Formation: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: A more complex approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the synthetic routes mentioned above for large-scale synthesis. This includes scaling up the reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The presence of the triazine ring allows for further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
作用機序
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their activity and thereby inhibiting cellular proliferation in cancer cells . The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine include:
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine:
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups provides a balance of electronic and steric effects, making it a versatile compound for research and industrial applications .
特性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC名 |
5-bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(4)3-12-6(13-14)7(9,10)11/h1-3H |
InChIキー |
HIAOUGCRAJYSSW-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


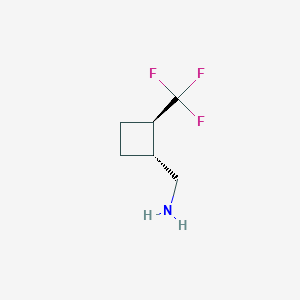
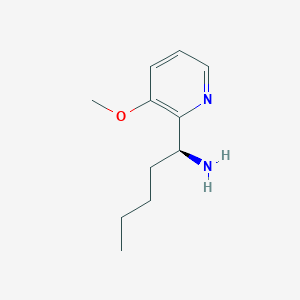
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
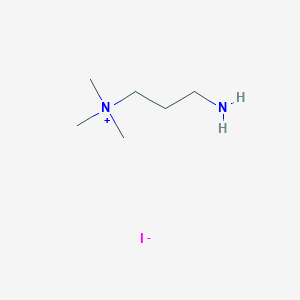

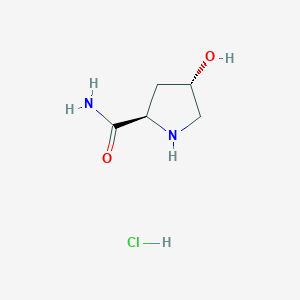
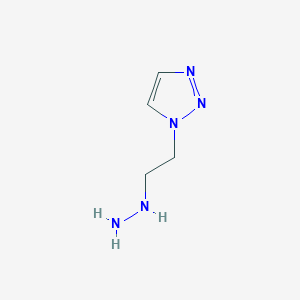

![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)


![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
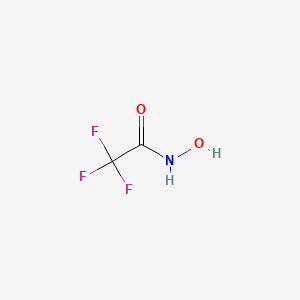
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
